Neomangiferin

Übersicht

Beschreibung

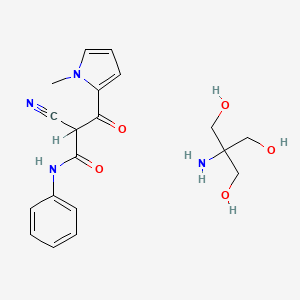

Neomangiferin is a naturally occurring xanthone C-glycoside primarily obtained from the rhizoma of Anemarrhena asphodeloides, a traditional Chinese medicine. It is a derivative of mangiferin and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Neomangiferin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Xanthonderivaten und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Rolle in zellulären Prozessen und sein Potenzial als bioaktive Verbindung.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, Diabetes und entzündungsbedingten Erkrankungen untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln aufgrund seiner antioxidativen Eigenschaften

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus:

Antioxidative Wirkung: Fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Wirkung: Hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren.

Krebshemmende Wirkung: Induziert Apoptose in Krebszellen und hemmt das Tumorwachstum.

Molekulare Zielstrukturen: Enthalten Enzyme wie Cyclooxygenase-2, Interleukine und den nukleären Faktor kappa B

Wirkmechanismus

Target of Action

Neomangiferin, a natural C-glycosylxanthone, has been shown to interact with several targets. It has been found to inhibit tartrate-resistant acid phosphatase, a biochemical marker of osteoclast function and bone resorption . It also suppresses IL-17 and RORγ t expression and induces IL-10 and forkhead box P3 expression .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. For instance, it suppresses the expression of IL-17 and RORγ t, which are involved in inflammation and immune responses, and induces the expression of IL-10 and forkhead box P3, which are associated with anti-inflammatory and immunoregulatory effects .

Biochemical Pathways

Mangiferin, a closely related compound, has been shown to have antioxidant, anti-infective, anticancer, antidiabetic, cardiovascular, neuroprotective, and immunomodulatory properties . It is likely that this compound affects similar pathways.

Pharmacokinetics

This compound exhibits poor oral absorption and slow clearance from the body . The oral absolute bioavailability of this compound was estimated to be 0.53%±0.08% with an elimination half-life (t 1/2) value of 2.74±0.92 h, indicating its poor absorption and/or strong metabolism in vivo .

Result of Action

This compound has been shown to have antiosteoporotic action in ovariectomized rats . It also elicits anti-colitic effects . Furthermore, it has been found to suppress epithelial ovarian tumor spread by decreasing the expression of MMP2 and MMP9 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability is determined by its low solubility in the small intestine and extensive metabolism due to colon action

Biochemische Analyse

Biochemical Properties

Neomangiferin interacts with a variety of enzymes, proteins, and other biomolecules. The total synthesis of this compound involves a stereoselective Lewis acid promoted C-glycosylation . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of neomangiferin involves several key steps. Starting from 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose, the synthesis includes a stereoselective Lewis acid-promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate, followed by a highly regioselective base-induced cyclization to construct the core xanthone skeleton .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources, such as the rhizoma of Anemarrhena asphodeloides, remains a primary method. Advances in biotechnological approaches and optimization of extraction processes are areas of ongoing research.

Analyse Chemischer Reaktionen

Reaktionstypen: Neomangiferin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können das Xanthongerüst modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Stellen des Xanthonsystems auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach eingeführtem Substituenten, aber häufige Reagenzien sind Halogene und Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige pharmakologische Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Neomangiferin ähnelt anderen Xanthonderivaten wie:

Mangiferin: Ein weiteres Xanthonglykosid mit ähnlichen pharmakologischen Eigenschaften, jedoch unterschiedlichen Bioverfügbarkeits- und Löslichkeitsprofilen.

Isomangiferin: Ein Isomer von Mangiferin ohne chirale Struktur.

Homomangiferin: Eine strukturell ähnliche Verbindung mit unterschiedlichen biologischen Aktivitäten

Einzigartigkeit: Die einzigartige Kombination von C-Glykosid- und O-Glykosid-Bindungen von this compound, zusammen mit seinen vielfältigen pharmakologischen Aktivitäten, hebt es von anderen ähnlichen Verbindungen ab .

Eigenschaften

IUPAC Name |

1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWOVGXVRYBSGI-IRXABLMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317610 | |

| Record name | Neomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64809-67-2 | |

| Record name | Neomangiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64809-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomangiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

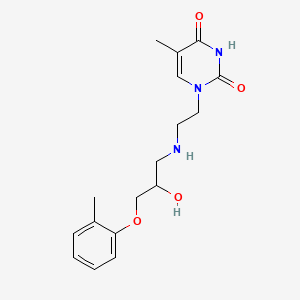

![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)